Tyrosylarginine methyl ester
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Overview
Description
Tyrosylarginine methyl ester is a compound with the molecular formula C16H25N5O4 and a molecular weight of 351.4 g/mol It is a derivative of the amino acids tyrosine and arginine, where the carboxyl group of tyrosine is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrosylarginine methyl ester can be synthesized through the esterification of tyrosine and arginine. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use methanol and TMSCl as reagents, with the reaction carried out in batch or continuous reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Tyrosylarginine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tyrosine and arginine.
Oxidation: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of ester groups.
Major Products Formed
Hydrolysis: Tyrosine and arginine.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of tyrosine and arginine.
Scientific Research Applications
Tyrosylarginine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of tyrosylarginine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze the esterification and hydrolysis reactions. The phenolic hydroxyl group of tyrosine can participate in redox reactions, while the guanidino group of arginine can engage in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Tyrosylproline methyl ester: Another dipeptide ester with similar reactivity and applications.
Tyrosylglycine methyl ester: A simpler dipeptide ester with comparable chemical properties.
Uniqueness
Tyrosylarginine methyl ester is unique due to the presence of both tyrosine and arginine residues, which confer distinct chemical reactivity and biological activity. The combination of these amino acids allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
92758-99-1 |
---|---|
Molecular Formula |
C16H25N5O4 |
Molecular Weight |
351.40 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1 |
InChI Key |
LOHSJZLQNKMZMK-QWHCGFSZSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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